

# A Comparative Analysis of Ligand Affinity to Complement Receptor 1 (CR1/CD35)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CR-1-30-B

Cat. No.: B8217996

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of various physiological ligands to Complement Receptor 1 (CR1), a key protein in the complement system. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in immunology, drug discovery, and related fields.

## Overview of Complement Receptor 1 (CR1)

Complement Receptor 1 (CR1 or CD35) is a transmembrane glycoprotein that plays a crucial role in the regulation of the complement system, a part of the innate immune system.<sup>[1]</sup> It is expressed on the surface of various cells, including erythrocytes, leukocytes, and follicular dendritic cells. CR1's primary function involves binding to opsonins, particularly the complement components C3b and C4b, which are deposited on the surface of pathogens and immune complexes. This binding facilitates the clearance of these opsonized particles and modulates the complement cascade.<sup>[1][2]</sup>

## Comparative Ligand Binding Affinities

The binding affinity of ligands to CR1 is a critical determinant of its biological function. The following table summarizes the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for the interaction of various ligands with CR1. Lower Kd or IC50 values indicate higher binding affinity.

Ligand	CR1 Construct	Assay Method	Affinity (Kd/IC50)	Reference
Dimeric C3b	Soluble CR1 (sCR1)	Radioligand Binding Assay	1.0 - 2.7 nM (Kd)	The Molecular Mechanisms of Complement Receptor 1—It Is Complicated - PMC
Dimeric C3b	LHR-BD and -CD mutants on K562 cells	Radioligand Binding Assay	2.0 - 2.5 nM (Kd)	The Molecular Mechanisms of Complement Receptor 1—It Is Complicated - PMC
Monomeric C3b	Soluble CR1 (sCR1)	Surface Plasmon Resonance (SPR)	8 - 12 nM (Kd)	The Molecular Mechanisms of Complement Receptor 1—It Is Complicated - PMC
C4b	Soluble CR1 (sCR1)	Surface Plasmon Resonance (SPR)	~1.2 $\mu$ M (Kd) for LHR-C	The Molecular Mechanisms of Complement Receptor 1—It Is Complicated - PMC
C1q	Soluble CR1 (sCR1)	Surface Plasmon Resonance (SPR)	High Affinity	The Molecular Mechanisms of Complement Receptor 1—It Is Complicated - PMC
Mannose-binding lectin (MBL)	Soluble CR1 (sCR1)	ELISA-based assay	Similar affinity to C1q	The Molecular Mechanisms of

Complement  
Receptor 1—It Is  
Complicated -  
PMC

---

Note: Affinity values can vary depending on the specific experimental conditions, CR1 construct (full-length, soluble, or specific domains), and the oligomeric state of the ligand.

## Experimental Protocols

Accurate determination of binding affinity relies on precise experimental methodologies. Below are detailed protocols for two common techniques used to measure the interaction between CR1 and its ligands.

### Surface Plasmon Resonance (SPR) Assay

Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of biomolecular interactions.

Objective: To determine the kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant ( $K_d$ ) of the interaction between a CR1 construct (ligand) and its binding partner (analyte).

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)
- Purified soluble CR1 (sCR1) or a specific Long Homologous Repeat (LHR) domain
- Purified ligand (e.g., C3b, C4b)
- Running buffer (e.g., HBS-EP+)

#### Procedure:

- **Sensor Chip Preparation:** The sensor chip surface is activated using a mixture of NHS and EDC.
- **Ligand Immobilization:** A solution of sCR1 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface. The protein is covalently coupled to the dextran matrix of the sensor chip.
- **Deactivation:** Remaining active groups on the surface are blocked by injecting ethanolamine.
- **Analyte Injection:** A series of concentrations of the purified ligand (e.g., C3b) in running buffer are injected over the immobilized sCR1 surface. The association of the analyte is monitored in real-time.
- **Dissociation:** After the association phase, running buffer without the analyte is flowed over the chip to monitor the dissociation of the ligand-analyte complex.
- **Regeneration:** The sensor surface is regenerated by injecting a solution that disrupts the interaction (e.g., a low pH buffer or a high salt concentration) to prepare for the next injection cycle.
- **Data Analysis:** The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_d = k_d/k_a$ ).

## Radioligand Binding Assay

This technique utilizes a radiolabeled ligand to quantify the binding to a receptor.

**Objective:** To determine the binding affinity ( $K_d$ ) and the maximum number of binding sites ( $B_{max}$ ) for a ligand to CR1 expressed on cells or in membrane preparations.

#### Materials:

- Radiolabeled ligand (e.g.,  $^{125}\text{I}$ -C3b)
- Cells expressing CR1 (e.g., K562 cells transfected with CR1) or membrane preparations

- Unlabeled ("cold") ligand for competition assays
- Binding buffer (e.g., PBS with 0.1% BSA)
- Filtration apparatus with glass fiber filters
- Gamma counter

#### Procedure:

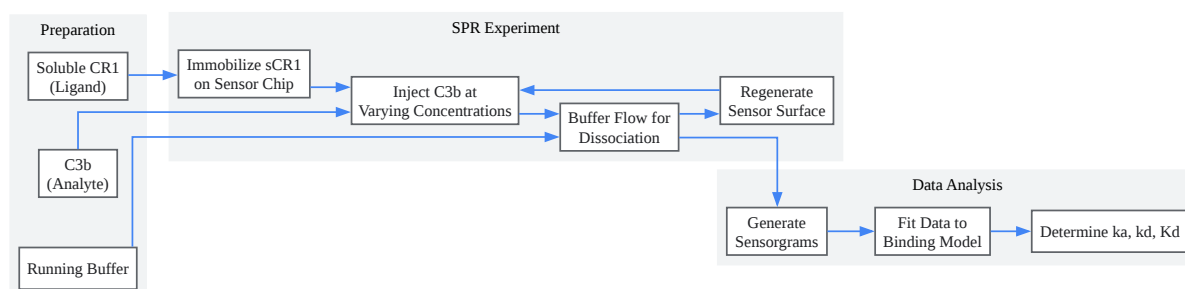
- Cell/Membrane Preparation: A fixed number of CR1-expressing cells or a specific amount of membrane protein is added to each well of a microplate.
- Incubation:
  - Saturation Binding: Increasing concentrations of the radiolabeled ligand are added to the wells.
  - Competition Binding: A fixed concentration of the radiolabeled ligand is added along with increasing concentrations of the unlabeled ligand.
- Equilibration: The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
- Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter. The filter traps the cells/membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
- Counting: The radioactivity retained on each filter is measured using a gamma counter.
- Data Analysis:
  - Saturation Binding: The specific binding (total binding minus non-specific binding, determined in the presence of a large excess of unlabeled ligand) is plotted against the

concentration of the radiolabeled ligand. The data is fitted to a one-site binding hyperbola to determine the  $K_d$  and  $B_{max}$ .

- Competition Binding: The percentage of specific binding is plotted against the concentration of the unlabeled ligand. The data is fitted to a sigmoidal dose-response curve to determine the  $IC_{50}$ , which can then be converted to the inhibitory constant ( $K_i$ ) using the Cheng-Prusoff equation.

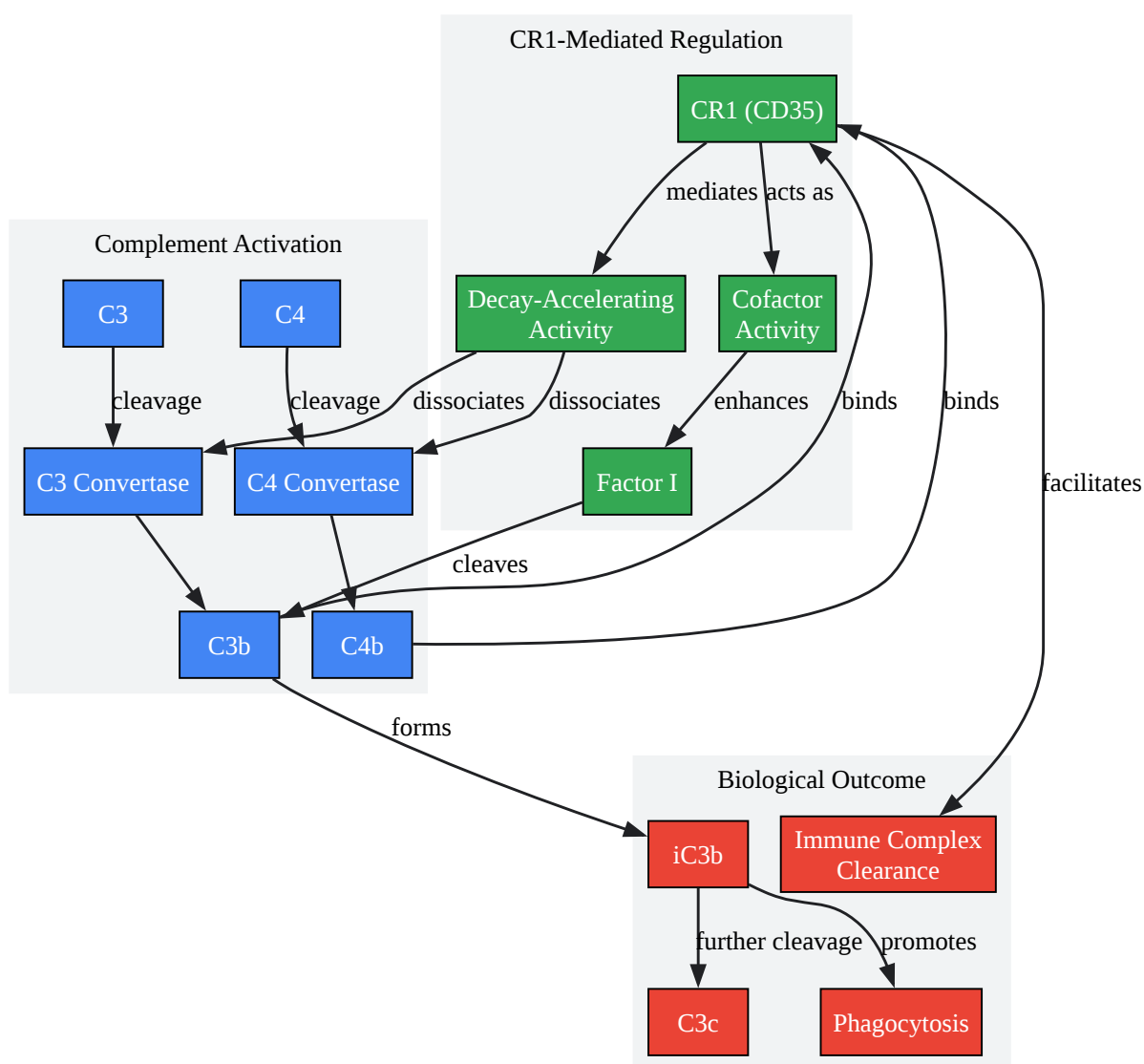
## Visualizing Molecular Interactions and Processes

To better understand the complex biological processes involving CR1, the following diagrams illustrate key pathways and experimental workflows.



[Click to download full resolution via product page](#)

**Figure 1.** Experimental workflow for determining CR1-ligand binding affinity using Surface Plasmon Resonance (SPR).



[Click to download full resolution via product page](#)

**Figure 2.** Signaling pathway illustrating the role of CR1 in the regulation of the complement system.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Complement receptor 1 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- To cite this document: BenchChem. [A Comparative Analysis of Ligand Affinity to Complement Receptor 1 (CR1/CD35)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8217996#comparative-analysis-of-cr-1-30-b-ligand-affinity]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)